4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFOGPLBIDGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through a variety of mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures often influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways.
Biological Activity
4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
This compound features a benzamide core substituted with an ethoxy group and a pyrimidine moiety linked via a piperidine ring, which contributes to its biological activity.
The biological activity of 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies have indicated that this compound may act as an antagonist or inhibitor of certain receptors or enzymes, leading to downstream effects on cell proliferation and apoptosis.
Target Receptors
Research indicates that compounds with similar structures often target:
- Muscarinic Receptors : Involved in neurological functions and potential treatments for cognitive disorders.
- Kinase Inhibitors : Affecting pathways related to cancer cell proliferation.
Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of benzamide derivatives, including 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide. For instance, compounds structurally related to this compound have shown significant efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 | PARP1 Inhibition |
| Compound B | HeLa (Cervical Cancer) | 8.0 | Apoptosis Induction |
| 4-Ethoxy Compound | A549 (Lung Cancer) | TBD | TBD |
Neuroprotective Effects
In models of neurodegenerative diseases, derivatives of this compound have demonstrated protective effects on neuronal cells, potentially through modulation of neurotransmitter systems.
Case Studies
- Case Study on Tumor Cell Proliferation : A study assessed the effects of a related compound on tumor cell proliferation using MTT assays. Results indicated that the compound significantly inhibited proliferation in a dose-dependent manner, with an IC50 value suggesting strong anti-tumor potential .
- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that administration of similar benzamide derivatives resulted in improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic benefits for neurodegenerative conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Pyrimidine and Piperidine/Piperazine Modifications
The compound’s pyrimidine-piperidine linkage distinguishes it from analogs with alternative heterocycles or substituents:
- Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide): Replaces the piperidine group with a methylpiperazine, enhancing solubility and kinase selectivity .
- Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide): Incorporates a trifluoromethyl group on the benzamide, likely improving metabolic stability and target affinity .
- Compound 18 (): Features a thieno[3,2-d]pyrimidine core with a thiophene substituent, broadening hydrophobic interactions in the NNIBP (non-nucleoside inhibitor binding pocket) .
Benzamide Substituents
The ethoxy group in the target compound contrasts with common substituents in analogs:
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Piperazine : Piperidine (target compound) may reduce off-target effects compared to piperazine (imatinib), as piperazine’s basic nitrogen increases solubility but may alter kinase selectivity .
- Ethoxy vs. Halogen Substituents : Ethoxy’s electron-donating nature could weaken hinge-binding compared to dichloro analogs () but reduce cytotoxicity .
- Heterocyclic Extensions: Thieno-pyrimidine cores (–4) exhibit enhanced π-π stacking in hydrophobic channels, a feature absent in the target compound .
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Synthetic Routes :
- Step 1 : Prepare the pyrimidinyl-piperidinyl intermediate via condensation of 4-(piperidin-1-yl)pyrimidin-2-amine with ethoxymethylenemalonic ester, followed by cyclization under high-temperature conditions (e.g., 250°C in diphenyl oxide/biphenyl) .
- Step 2 : Couple the intermediate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) to form the benzamide .
- Optimization Strategies :
- Temperature : Maintain 60–80°C during coupling to minimize side reactions .
- Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol for >95% purity .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
- 1H NMR :
- Ethoxy group: δ 1.4 ppm (triplet, CH3), δ 4.0 ppm (quartet, OCH2).
- Piperidine protons: δ 1.5–1.7 ppm (multiplet, CH2), δ 2.5–2.7 ppm (multiplet, NCH2).
- Aromatic protons: δ 7.2–8.1 ppm (pyrimidine and benzamide rings) .
- 13C NMR :
- Amide carbonyl: ~167 ppm.
- Pyrimidine carbons: 155–160 ppm .
- ESI-MS : Molecular ion [M+H]+ at m/z 397.2 (C21H26N4O2) .
- IR : Strong C=O stretch at ~1650 cm⁻¹ .
Advanced Questions
Q. How can researchers analyze contradictory biological activity data across different studies involving this compound?
- Data Validation :
- Purity : Confirm compound integrity via HPLC (retention time ~8.2 min, C18 column, 70:30 methanol/water) .
- Solubility : Test in DMSO and PBS to ensure consistency across assays .
- Structural Comparisons :
- Piperidine vs. morpholine/pyrrolidine analogs: Piperidine’s rigid structure may enhance target binding specificity, explaining activity discrepancies .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and MIC thresholds to reduce variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance the compound’s pharmacological profile?
- Substituent Modifications :
- Ethoxy group : Replace with methoxy (increases lipophilicity) or fluorine (enhances metabolic stability) .
- Piperidine ring : Substitute with smaller amines (e.g., pyrrolidine) to assess steric effects on target binding .
- In Silico Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .
- Bioassay Correlation :
- Test analogs in enzyme inhibition assays (IC50) and compare with computational predictions. Use ANOVA to validate significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
